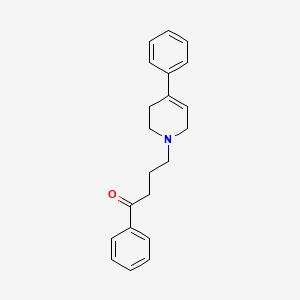
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenyl group and a dihydropyridine ring attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted dihydropyridine with a butanone derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dihydropyridine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its potential use in drug development and pharmacology.
Industry: May have applications in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanone, 4-phenyl-: A simpler analog without the dihydropyridine ring.
4-Phenyl-1,2,3,6-tetrahydropyridine: A related compound with a similar dihydropyridine structure.
Phenylbutanone derivatives: Various derivatives with different substituents on the phenyl or butanone groups.
Uniqueness
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is unique due to the presence of both a phenyl group and a dihydropyridine ring, which may confer distinct chemical and biological properties compared to simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
5061-32-5 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-phenyl-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(20-10-5-2-6-11-20)12-7-15-22-16-13-19(14-17-22)18-8-3-1-4-9-18/h1-6,8-11,13H,7,12,14-17H2 |
InChI-Schlüssel |
UOCDNTOJCMKTQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



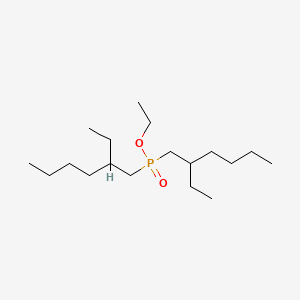
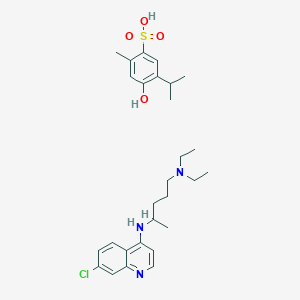
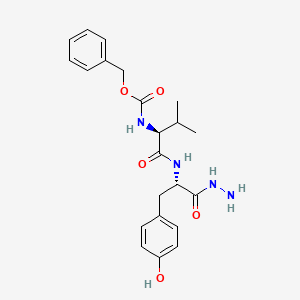
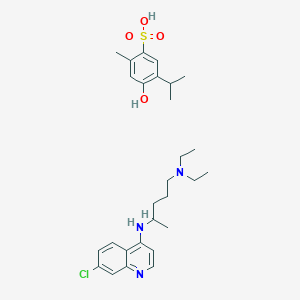

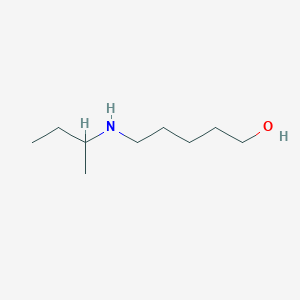
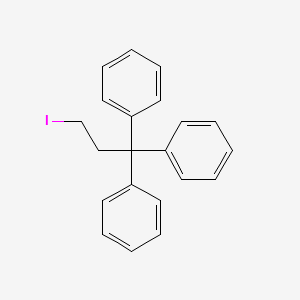
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)

![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
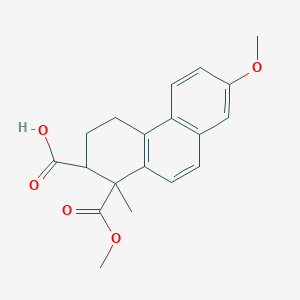
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
